molecular formula C10H11ClN2O B2679274 4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride CAS No. 2361634-85-5

4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride

Cat. No.: B2679274
CAS No.: 2361634-85-5
M. Wt: 210.66
InChI Key: XZKSDZJLLSWNKF-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoacetophenone with hydroxylamine hydrochloride in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

4-Methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKSDZJLLSWNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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